![molecular formula C11H14N2O B142528 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 147245-26-9](/img/structure/B142528.png)
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TDQ, is a heterocyclic compound that has been widely used in scientific research. It is a structural analog of kynurenic acid, which is a natural product that has been found in the brain and other tissues. TDQ has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Wirkmechanismus
The mechanism of action of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is thought to involve the modulation of glutamate and GABA receptors, as well as the inhibition of nitric oxide synthase. 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to be a non-competitive antagonist at the NMDA receptor, and a competitive antagonist at the GABA receptor. It has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of different biochemical and physiological effects, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation. It has also been shown to have anti-inflammatory and antioxidant effects, and to have a protective effect on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its ability to modulate glutamate and GABA receptors, which are important targets for many different drugs. Another advantage is its ability to inhibit nitric oxide synthase, which is involved in a number of different physiological processes. However, one limitation of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of different future directions for research on 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is its potential use as a therapeutic agent for a variety of different conditions, including neurodegenerative disorders, cardiovascular disease, and inflammatory disorders. Another area of interest is its potential use as a tool for studying the central nervous system and other physiological systems, and for developing new drugs that target these systems. Finally, there is also interest in developing new synthesis methods for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one that are more efficient and cost-effective.
Synthesemethoden
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using a variety of different methods, including the reaction of 2,3-dichloroquinoxaline with methylamine and dimethylamine. Other methods involve the reaction of 2,3-dichloroquinoxaline with various substituted amines, or the reaction of 2,3-dichloroquinoxaline with sodium methoxide and methyl iodide.
Wissenschaftliche Forschungsanwendungen
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been used in a variety of different scientific research applications, including studies of the central nervous system, the immune system, and the cardiovascular system. It has been shown to have a number of different effects on these systems, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation.
Eigenschaften
IUPAC Name |
3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUXVZZEDTOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=O)N2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627001 |
Source
|
Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
147245-26-9 |
Source
|
Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.